Fantofarone

Übersicht

Beschreibung

Fantofarone is a calcium channel blocker, specifically targeting the L-type calcium channels. It is known for its potent antagonistic properties and has been studied for various therapeutic applications, including the treatment of cardiovascular diseases and reversing drug resistance in malaria .

Wissenschaftliche Forschungsanwendungen

Fantofarone wurde ausgiebig für seine Anwendungen in folgenden Bereichen untersucht:

Kardiologische Medizin: Verwendet zur Behandlung von Erkrankungen wie Vasospasmen und Bluthochdruck durch Blockierung von Kalziumkanälen in der glatten Gefäßmuskulatur.

Malariabehandlung: Untersucht zur Umkehrung von Chloroquinresistenz bei Plasmodium falciparum.

Neurowissenschaften: Potenzielle Anwendungen im Neuroprotection und Modulation der neuronalen Signalübertragung.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von L-Typ-Kalziumkanälen, die für den Kalziumeinstrom in verschiedenen Zelltypen entscheidend sind. Durch die Hemmung dieser Kanäle reduziert this compound den Kalziumeinstrom in Zellen, was zu Vasodilatation und vermindertem Gefäßwiderstand führt. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Herzkrankheiten .

Wirkmechanismus

Target of Action

Fantofarone primarily targets the L-type calcium channels . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell .

Mode of Action

This compound is a calcium channel blocker . It binds selectively to the alpha 1-subunit of the L-type calcium channel at a site distinct from the classical 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine sites . This interaction inhibits the influx of calcium ions, which can lead to a decrease in muscle contraction .

Biochemical Pathways

It’s known that the blocking of l-type calcium channels can affect various cellular processes, including muscle contraction and neurotransmitter release

Pharmacokinetics

A study in healthy volunteers showed that after a single oral administration of this compound, peak plasma concentrations and areas under the curve up to 24 hours were observed . The terminal half-life was approximately 4 hours . These properties suggest that this compound has good bioavailability and is rapidly metabolized and eliminated from the body .

Result of Action

This compound’s action as a calcium channel blocker can lead to various molecular and cellular effects. For instance, it has been shown to be effective in reducing angioplasty-induced vasospasm in an atherosclerotic rabbit model . This suggests that this compound can help relax blood vessels, thereby improving blood flow .

Biochemische Analyse

Biochemical Properties

Fantofarone functions primarily as a calcium channel inhibitor. It selectively inhibits the L-type voltage-gated calcium channel in isolated rat aorta. This inhibition is more selective compared to its effects on other receptors such as α1- and β-adrenergic, muscarinic, and histamine H2 receptors . This compound interacts with these channels by binding to specific sites, thereby preventing calcium ions from entering the cells, which is crucial for muscle contraction and other cellular processes .

Cellular Effects

This compound has significant effects on various cell types, particularly in the cardiovascular system. It inhibits potassium chloride- and norepinephrine-induced contractions in isolated rat aorta, which helps in reducing vasospasm . Additionally, this compound enhances the recovery of cardiac output during reperfusion of isolated rat hearts . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism, particularly by modulating calcium ion flux within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the L-type voltage-gated calcium channels, inhibiting their activity. This inhibition reduces the influx of calcium ions into the cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release . This compound’s binding interactions with these channels lead to enzyme inhibition, particularly those involved in calcium signaling pathways, thereby altering gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over time, this compound has been shown to maintain its inhibitory effects on calcium channels, leading to sustained reductions in vasospasm and improved cardiac function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits calcium channels and reduces vasospasm without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on other ion channels and receptors . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium ion flux and cellular metabolism . By inhibiting calcium channels, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, particularly in the cardiovascular system . The transport and distribution of this compound are crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with L-type voltage-gated calcium channels . This localization is essential for its activity and function, as it allows this compound to effectively inhibit calcium influx and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Die Synthese von Fantofarone umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Syntheseroute umfasst typischerweise:

Schritt 1: Herstellung von 3,4-Dimethoxyphenylethylamin.

Schritt 2: Reaktion mit 4-(2-Propan-2-ylindolizin-1-sulfonyl)phenol zur Bildung des Zwischenprodukts.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Schritten mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Fantofarone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Sulfoxide wieder in Sulfide umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylgruppe auftreten, was zu verschiedenen Derivaten führt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Fantofarone wird oft mit anderen Kalziumkanalblockern wie Verapamil und Diltiazem verglichen. Während alle diese Verbindungen auf Kalziumkanäle abzielen, ist this compound aufgrund seiner höheren Potenz und Selektivität für L-Typ-Kanäle einzigartig. Ähnliche Verbindungen umfassen:

Die einzigartige Struktur und die Bindungseigenschaften von this compound machen es zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext.

Eigenschaften

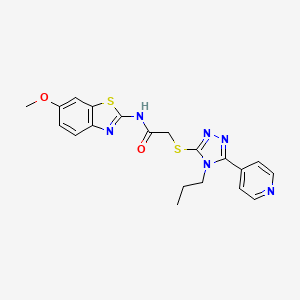

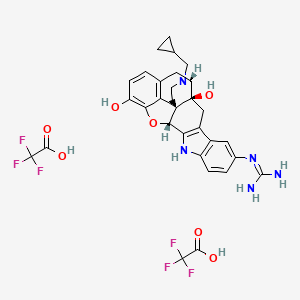

IUPAC Name |

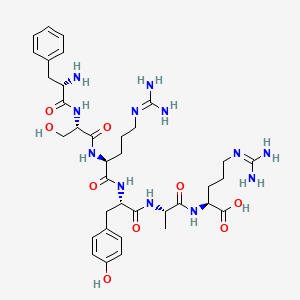

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAMRBIZWGDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150729 | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114432-13-2 | |

| Record name | Fantofarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fantofarone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANTOFARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)